molecular formula C9H16O2 B12086081 1,2-Dimethylcyclohexane-1-carboxylic acid CAS No. 76522-33-3

1,2-Dimethylcyclohexane-1-carboxylic acid

Cat. No.: B12086081
CAS No.: 76522-33-3
M. Wt: 156.22 g/mol
InChI Key: QZTPJIOXWNNJTE-UHFFFAOYSA-N
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Description

    1,2-Dimethylcyclohexane-1-carboxylic acid: is an organic compound with the molecular formula CHO. It belongs to the class of cyclohexane derivatives.

  • The compound features a cyclohexane ring substituted with a carboxylic acid group and two methyl groups at positions 1 and 2.
  • Its systematic IUPAC name is This compound .
  • Preparation Methods

      Synthetic Routes: The synthesis of 1,2-dimethylcyclohexane-1-carboxylic acid involves various methods. One common approach is through the oxidation of 1,2-dimethylcyclohexane using suitable oxidizing agents.

      Reaction Conditions: Oxidation reactions typically employ reagents like potassium permanganate (KMnO) or chromic acid (HCrO) under controlled conditions.

      Industrial Production: While not a high-volume industrial compound, it may be synthesized on a smaller scale for research purposes or specific applications.

  • Chemical Reactions Analysis

      Reactivity: 1,2-Dimethylcyclohexane-1-carboxylic acid can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions, but common outcomes include carboxylic acid derivatives or substituted cyclohexanes.

  • Scientific Research Applications

      Chemistry: Used as a model compound for studying cyclohexane derivatives and their reactivity.

      Biology and Medicine: Limited applications, but its derivatives may have biological activity.

      Industry: Not widely used industrially due to its specialized nature.

  • Mechanism of Action

    • The exact mechanism by which 1,2-dimethylcyclohexane-1-carboxylic acid exerts its effects is context-dependent. It may involve interactions with specific receptors, enzymes, or metabolic pathways.
  • Comparison with Similar Compounds

      Uniqueness: Its unique structure lies in the combination of a cyclohexane ring, carboxylic acid functionality, and specific methyl substitution.

      Similar Compounds: While not identical, related compounds include other substituted cyclohexane carboxylic acids and derivatives.

    Properties

    CAS No.

    76522-33-3

    Molecular Formula

    C9H16O2

    Molecular Weight

    156.22 g/mol

    IUPAC Name

    1,2-dimethylcyclohexane-1-carboxylic acid

    InChI

    InChI=1S/C9H16O2/c1-7-5-3-4-6-9(7,2)8(10)11/h7H,3-6H2,1-2H3,(H,10,11)

    InChI Key

    QZTPJIOXWNNJTE-UHFFFAOYSA-N

    Canonical SMILES

    CC1CCCCC1(C)C(=O)O

    Origin of Product

    United States

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